molecular formula C22H18N2O2S B2719161 3-(benzenesulfonyl)-N-benzylquinolin-4-amine CAS No. 899760-00-0

3-(benzenesulfonyl)-N-benzylquinolin-4-amine

Cat. No.: B2719161
CAS No.: 899760-00-0
M. Wt: 374.46
InChI Key: MPBLAPAACMSCFH-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-benzylquinolin-4-amine: is an organic compound that features a quinoline core substituted with a benzenesulfonyl group at the 3-position and a benzylamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-benzylquinolin-4-amine typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    N-Benzylation: The final step involves the N-benzylation of the quinoline derivative. This can be achieved by reacting the sulfonylated quinoline with benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfinyl or sulfide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration, bromine for bromination, and alkyl halides for alkylation.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Nitro, bromo, or alkyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzenesulfonyl)-N-benzylquinolin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The sulfonyl and quinoline moieties are known to exhibit various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-benzylquinolin-4-amine involves its interaction with biological targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, while the quinoline core can intercalate with DNA or interact with other biomolecules. These interactions can modulate the activity of enzymes or disrupt biological pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-N-methylquinolin-4-amine: Similar structure but with a methyl group instead of a benzyl group.

    3-(Benzenesulfonyl)-N-phenylquinolin-4-amine: Similar structure but with a phenyl group instead of a benzyl group.

    3-(Tosyl)-N-benzylquinolin-4-amine: Similar structure but with a toluenesulfonyl group instead of a benzenesulfonyl group.

Uniqueness

3-(Benzenesulfonyl)-N-benzylquinolin-4-amine is unique due to the combination of its benzenesulfonyl and benzylamine groups, which confer distinct chemical reactivity and biological activity. The presence of the quinoline core further enhances its potential for diverse applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(benzenesulfonyl)-N-benzylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c25-27(26,18-11-5-2-6-12-18)21-16-23-20-14-8-7-13-19(20)22(21)24-15-17-9-3-1-4-10-17/h1-14,16H,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBLAPAACMSCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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